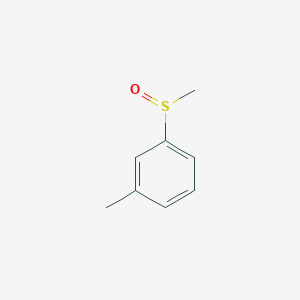

1-Methyl-3-methylsulfinylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-methylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-7-4-3-5-8(6-7)10(2)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKUHXQKUYHJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415888 | |

| Record name | 1-methyl-3-methylsulfinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13150-71-5 | |

| Record name | 1-methyl-3-methylsulfinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfinyl-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 3 Methylsulfinylbenzene

Direct Sulfoxidation Routes from Thioether Precursors

The most straightforward method for synthesizing 1-methyl-3-methylsulfinylbenzene is the direct oxidation of the sulfur atom in 1-methyl-3-(methylthio)benzene. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone.

Catalytic Oxidation Systems

Catalytic systems offer efficient and selective pathways for the oxidation of thioethers. These methods often utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂) and can be broadly categorized into organocatalytic and electrochemical approaches.

Organocatalysis presents a metal-free strategy for chemical transformations. nih.govrsc.org In the context of sulfoxidation, certain organic molecules can activate green oxidants like hydrogen peroxide for the selective oxidation of sulfides. nih.gov Ketones, for instance, can react with hydrogen peroxide to form a more reactive dioxirane (B86890) or a related peroxy species, which then acts as the oxygen transfer agent.

A representative system involves the use of a ketone catalyst, such as 2,2,2-trifluoroacetophenone, which activates H₂O₂. nih.gov While the prompt's example of 3,3-dimethylpentane-2,4-dione follows the same principle of forming an active oxidant, the core concept remains the activation of H₂O₂ by a carbonyl compound. This approach is valued for its operational simplicity and reduced environmental impact, as the primary byproduct is water. rsc.org The reaction mechanism involves the initial formation of a peroxyhemiketal intermediate from the ketone and hydrogen peroxide, which facilitates the selective transfer of an oxygen atom to the sulfur center of the thioether.

Electrochemical synthesis provides a modern, sustainable alternative to traditional chemical oxidants, using traceless electrons to drive the reaction. rsc.org For the oxidation of sulfides to sulfoxides, electrochemical methods can be highly selective and efficient.

A notable protocol involves the use of sodium chloride (NaCl) which serves a dual function as both the electrolyte and a redox mediator. rsc.org In a mixed solvent system like acetone (B3395972) and water, an electric current is applied to a cell containing the thioether substrate, such as 1-methyl-3-(methylthio)benzene. This method avoids the use of conventional oxidants and operates at ambient temperature. The use of cost-effective graphite (B72142) felt for the electrodes, which can be reused multiple times, further enhances the green credentials and scalability of this process from laboratory to decagram scale. rsc.org

General Synthetic Procedures

A general procedure for the laboratory-scale synthesis of sulfoxides from sulfides involves the use of a controlled amount of an oxidizing agent in a suitable solvent.

General Procedure 1 (GP1): Representative Oxidation To a solution of the sulfide (B99878) (1.0 equivalent) in a suitable organic solvent such as ethanol (B145695) or acetic acid, a stoichiometric amount of 30% aqueous hydrogen peroxide (1.0-1.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include neutralization, extraction with an organic solvent, and purification by column chromatography to yield the pure sulfoxide (B87167).

Stereoselective Synthesis of Chiral Sulfinyl Analogs

The sulfur atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of great importance, particularly for applications in pharmaceuticals and asymmetric synthesis, where optically active sulfoxides are valuable chiral auxiliaries. organic-chemistry.org

Enantioselective Oxidation of Prochiral Sulfur Centers

The direct asymmetric oxidation of the prochiral sulfur atom in 1-methyl-3-(methylthio)benzene is the most economical method for obtaining enantiomerically enriched this compound. organic-chemistry.org This is typically achieved using a chiral catalyst that can differentiate between the two lone pairs of electrons on the sulfur atom.

Catalytic systems based on chiral metal complexes have proven highly effective. For example, a chiral Fe(salan) complex has been shown to be an efficient catalyst for the asymmetric oxidation of various sulfides, including methyl m-tolyl sulfide (1-methyl-3-(methylthio)benzene), using hydrogen peroxide as the oxidant. organic-chemistry.orgnih.govthieme-connect.de This reaction proceeds in water without the need for surfactants, making it an environmentally friendly option. organic-chemistry.org It demonstrates high enantioselectivity, producing the corresponding sulfoxide in good yield. organic-chemistry.org

Similarly, chiral vanadium-based catalysts are effective. cjcatal.comorganic-chemistry.org A system employing a vanadium complex with a chiral Schiff base ligand, derived from an amino alcohol, can catalyze the oxidation of aryl methyl sulfides with H₂O₂. cjcatal.comorganic-chemistry.org By carefully selecting the chiral ligand and optimizing reaction conditions such as temperature and the rate of oxidant addition, high yields and significant enantiomeric excess (ee) can be achieved. organic-chemistry.org

Table 1: Asymmetric Oxidation of Methyl m-Tolyl Sulfide

| Catalyst System | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Fe(salan) complex | H₂O₂ | Water | 88 | 91 | organic-chemistry.orgnih.gov |

| VO(acac)₂ / Chiral Schiff Base | H₂O₂ | CH₂Cl₂ | High | Moderate to High | cjcatal.comorganic-chemistry.org |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Methyl m-tolyl sulfoxide | C₈H₁₀OS |

| 1-Methyl-3-(methylthio)benzene | 3-Methylthioanisole; Methyl m-tolyl sulfide | C₈H₁₀S |

| Hydrogen peroxide | H₂O₂ | |

| 3,3-Dimethylpentane-2,4-dione | C₇H₁₂O₂ | |

| 2,2,2-Trifluoroacetophenone | C₈H₅F₃O | |

| Sodium chloride | NaCl | |

| Acetone | C₃H₆O | |

| Ethanol | C₂H₅OH | |

| Acetic acid | C₂H₄O₂ | |

| Fe(salan) complex | Iron-salan complex | Varies |

| Vanadyl acetylacetonate | VO(acac)₂ | C₁₀H₁₄O₅V |

| Schiff base | Varies |

Diastereoselective Synthetic Pathways

The creation of a single stereocenter in an otherwise achiral molecule like this compound is technically an enantioselective process. However, diastereoselective strategies are employed by introducing a chiral auxiliary, which is a temporary chiral group that directs the stereochemistry of the desired transformation. After the key stereocenter-forming step, this auxiliary is removed. This section details such a pathway, drawing parallels from established methods for structurally similar aryl methyl sulfoxides.

A robust and scalable diastereoselective method for preparing chiral tolyl methyl sulfoxides involves the use of a norephedrine-derived chiral auxiliary. acs.orgacs.org This approach has been successfully applied to the synthesis of the para-isomer, (R)-p-tolyl methyl sulfoxide, and is directly adaptable for the synthesis of the meta-isomer, this compound.

The synthesis begins with a commercially available chiral precursor, such as (1R,2S)-N-tosyl norephedrine (B3415761), which is used to prepare a chiral oxathiazolidine-2-oxide intermediate. acs.org This intermediate then reacts with an organometallic reagent derived from the aromatic portion of the target molecule. For the synthesis of this compound, this would be 3-methylphenylmagnesium bromide (m-tolylmagnesium bromide).

The key step is the diastereoselective cleavage of the S-N bond in the chiral auxiliary by the Grignard reagent. This reaction forms a sulfinate intermediate which, upon subsequent reaction with a methylating agent (e.g., methyl iodide or methylmagnesium bromide) and workup, yields the target chiral sulfoxide. The high degree of facial selectivity is induced by the stereochemistry of the norephedrine backbone.

A representative reaction scheme, adapted for the synthesis of (R)-1-methyl-3-methylsulfinylbenzene, is as follows:

Formation of the Grignard Reagent: 1-Bromo-3-methylbenzene is reacted with magnesium to form 3-methylphenylmagnesium bromide.

Diastereoselective Cleavage: The Grignard reagent is added to a solution of the norephedrine-derived oxathiazolidine-2-oxide. This selectively cleaves the S-N bond. acs.org

Methylation and Auxiliary Removal: The resulting intermediate is reacted with a methylating agent to install the methyl group on the sulfur, followed by an aqueous workup to release the chiral sulfoxide product.

The efficiency of this type of synthesis is well-documented for the analogous para-isomer, providing a strong basis for its application to the meta-isomer. The table below presents typical results achieved in the preparative-scale synthesis of (R)-p-tolyl methyl sulfoxide, which are expected to be similar for the meta-analogue. acs.org

| Step | Reactants | Reagents/Solvents | Product | Yield | Diastereomeric/Enantiomeric Excess |

| 1 | (2R,4S,5R)-4-methyl-5-phenyl-3-(p-toluenesulfonyl)oxathiazolidine-2-oxide, p-Tolylmagnesium bromide | Tetrahydrofuran (THF) | Intermediate sulfinamide | Not Isolated | >99% de |

| 2 | Intermediate sulfinamide from Step 1 | Methylmagnesium bromide, NH4Cl (aq) | (R)-p-Tolyl methyl sulfoxide | ~75-85% (overall) | >99% ee |

This methodology is notable for its high stereocontrol, scalability, and the availability of the chiral starting materials, making it a powerful approach for accessing enantiomerically pure this compound. acs.orgacs.org

Reactivity and Mechanistic Investigations of 1 Methyl 3 Methylsulfinylbenzene

Oxidation Chemistry of the Sulfinyl Moiety

The sulfur atom in 1-Methyl-3-methylsulfinylbenzene is susceptible to oxidation, leading to the formation of the corresponding sulfone. This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents. organic-chemistry.org The oxidation process can also involve one-electron transfer, generating a transient sulfoxide (B87167) radical cation intermediate.

Formation of Corresponding Sulfones

The oxidation of a sulfoxide to a sulfone represents the conversion of a sulfinyl group to a sulfonyl group. In the case of this compound, this reaction yields 1-Methyl-3-(methylsulfonyl)benzene. This transformation can be accomplished using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, or other oxidants. organic-chemistry.org The general mechanism involves the attack of the oxidant on the sulfur atom of the sulfoxide, leading to the formation of a new oxygen-sulfur bond.

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | General Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Often used in the presence of a catalyst. organic-chemistry.org |

| Peroxy acids (e.g., m-CPBA) | Effective for clean and efficient oxidation. |

| Potassium permanganate (B83412) (KMnO₄) | A strong oxidizing agent. |

| Sodium periodate (B1199274) (NaIO₄) | A selective oxidizing agent. |

The choice of oxidizing agent and reaction conditions can influence the yield and selectivity of the sulfone formation.

Exploration of Sulfoxide Radical Cation Intermediates

One-electron oxidation of aryl sulfoxides can lead to the formation of sulfoxide radical cations. While specific studies on the radical cation of this compound are not extensively documented, research on related compounds, such as methyl p-tolyl sulfoxide, provides insights into their behavior. For instance, the interaction of (R)-(+)-methyl p-tolyl sulfoxide with a gold surface has been shown to cause a partial dissociation of the molecule through the cleavage of the S–CH₃ bond, forming a p-tolyl sulfinyl radical. nih.govacs.org This suggests that under certain conditions, the sulfur-carbon bond can be labile following a one-electron transfer event.

The formation of sulfoxide radical cations can be a key step in various chemical and electrochemical processes, influencing the subsequent reaction pathways.

Protonation and Formation of Sulfonium (B1226848) Species

The lone pair of electrons on the sulfur atom of the sulfinyl group in this compound allows it to act as a nucleophile. Protonation of the sulfoxide oxygen by a strong acid leads to the formation of a hydroxy sulfonium salt. This protonated species is more electrophilic than the parent sulfoxide and can participate in various subsequent reactions.

Furthermore, the sulfur atom can be alkylated by electrophiles, such as alkyl halides, to form sulfonium salts. These salts are versatile intermediates in organic synthesis.

Electrophilic and Nucleophilic Pathways Involving the Sulfinyl Group

The sulfinyl group in this compound can direct both electrophilic and nucleophilic reactions. A prominent example of an electrophilic pathway is the Pummerer rearrangement. wikipedia.orgnih.govtcichemicals.comyoutube.com This reaction involves the conversion of the sulfoxide into an α-acyloxy thioether in the presence of an acylating agent, such as acetic anhydride. The mechanism proceeds through the formation of an electrophilic thionium (B1214772) ion intermediate. wikipedia.orgnih.gov

From a nucleophilic standpoint, the methyl group alpha to the sulfinyl group is acidic and can be deprotonated by a strong base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. The utility of this approach is demonstrated by the use of the anion of (S)-(-)-methyl p-tolyl sulfoxide in the synthesis of optically active compounds. sigmaaldrich.comsigmaaldrich.com

Detailed Mechanistic Studies of Transformation Reactions

The Pummerer rearrangement is a well-studied transformation of sulfoxides. The mechanism begins with the acylation of the sulfoxide oxygen by an anhydride, forming an acyloxysulfonium ion. A base, typically the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon, leading to the formation of a sulfur ylide. This ylide undergoes a rearrangement to form an electrophilic thionium ion, which is then attacked by a nucleophile (e.g., acetate) to yield the final α-acyloxy thioether product. wikipedia.org

Table 2: Mechanistic Steps of the Pummerer Rearrangement

| Step | Description | Intermediate |

| 1 | Acylation of the sulfoxide oxygen | Acyloxysulfonium ion |

| 2 | Deprotonation of the α-carbon | Sulfur ylide |

| 3 | Rearrangement to form a thionium ion | Thionium ion |

| 4 | Nucleophilic attack on the thionium ion | α-Acyloxy thioether |

Another detailed mechanistic study on a related compound, (R)-(+)-methyl p-tolyl sulfoxide, investigated its adsorption and dissociation on a Au(111) surface. This study revealed that the interaction with the gold surface leads to the cleavage of the S–CH₃ bond, resulting in the formation of a p-tolyl sulfinyl radical. The kinetics of this process suggest two different adsorption arrangements with distinct activation energies for the reaction. nih.govacs.org While this study was conducted on a solid surface, it provides valuable insight into the fundamental reactivity of the aryl methyl sulfoxide moiety.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-Methyl-3-methylsulfinylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced multidimensional techniques, offer a complete picture of its molecular framework.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. Based on the analysis of isomeric compounds such as p-tolyl methyl sulfoxide (B87167), the chemical shifts (δ) are predicted to occur in specific regions. rsc.orgrsc.org The protons on the benzene (B151609) ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of two different substituents on the benzene ring (a methyl group and a methylsulfinyl group) in a meta arrangement leads to a complex splitting pattern for the aromatic protons, which would likely appear as multiplets. rsc.org

The methyl group attached to the benzene ring (tolyl methyl) is expected to resonate at a higher field, around 2.4 ppm, appearing as a singlet. The methyl group attached to the sulfur atom (sulfinyl methyl) is also predicted to be a singlet, with a chemical shift in the range of 2.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.0 | Multiplet | 4H |

| Tolyl-CH₃ | ~2.4 | Singlet | 3H |

| Sulfinyl-CH₃ | ~2.7 | Singlet | 3H |

Note: The predicted values are based on data from analogous compounds and may vary slightly in experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two for the methyl carbons. The carbons of the benzene ring typically resonate in the range of 120-150 ppm. rsc.orgnih.gov The carbon atom attached to the electron-withdrawing sulfinyl group (C-S) will be the most deshielded of the aromatic carbons. The quaternary carbons (C-CH₃ and C-S) will also have distinct chemical shifts. The methyl carbon of the tolyl group is expected around 21 ppm, while the methyl carbon of the methylsulfinyl group is anticipated to be further downfield, around 44 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-S | Downfield (~145-150) |

| Aromatic C-CH₃ | Downfield (~140-145) |

| Aromatic C-H | 120 - 135 |

| Sulfinyl-CH₃ | ~44 |

| Tolyl-CH₃ | ~21 |

Note: The predicted values are based on data from analogous compounds and may vary slightly in experimental conditions.

Advanced Multidimensional NMR Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides crucial information about the functional groups present in a molecule. For this compound, the most characteristic vibration is the S=O stretching mode of the sulfoxide group. This band is typically strong in the IR spectrum and appears in the region of 1030-1070 cm⁻¹. nih.gov The exact position can be influenced by the electronic nature of the substituents on the aromatic ring.

Other significant absorptions in the IR spectrum would include C-H stretching vibrations of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and C-S stretching, which is generally weak and appears in the 600-800 cm⁻¹ range. nih.govresearchgate.net

Raman spectroscopy would complement the IR data. The S=O stretch is also Raman active. Aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the benzene ring substitution pattern. chemicalbook.comchemicalbook.comresearchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| S=O Stretch | 1030 - 1070 | Strong | Medium |

| C-S Stretch | 600 - 800 | Weak | Medium |

Note: The predicted values are based on general spectroscopic principles and data from related sulfoxide compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorptions arising from π→π* transitions of the benzene ring. For methyl p-tolyl sulfoxide, an absorption maximum (λmax) is observed at approximately 245 nm in acetonitrile. researchgate.net It is anticipated that this compound would have a similar UV-Vis profile, with a primary absorption band in the 240-260 nm range. The presence of the sulfoxide group can also give rise to weaker n→π* transitions at longer wavelengths. rsc.org

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Solvent |

| π→π | 240 - 260 | Acetonitrile/Ethanol (B145695) |

| n→π | > 260 | Acetonitrile/Ethanol |

Note: The predicted values are based on data from the isomeric methyl p-tolyl sulfoxide.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₀OS), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 154.

The fragmentation pattern would provide structural information. A common fragmentation pathway for sulfoxides is the loss of the sulfinyl methyl group (-CH₃), resulting in a fragment ion at m/z 139. Another characteristic fragmentation is the loss of the sulfoxide oxygen atom, leading to the corresponding sulfide (B99878) ion at m/z 138. rsc.org The mass spectrum of the related methyl m-tolyl sulfide shows a strong molecular ion peak at m/z 138, which supports this fragmentation pathway. nist.gov Further fragmentation of the aromatic ring would also be observed.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 138 | [M - O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The fragmentation pattern is predicted based on the general behavior of sulfoxides and data from related sulfides.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

For asymmetrically substituted aryl sulfoxides like this compound, XRD is particularly insightful. Research on related ring-substituted methyl phenyl sulfoxides has shown that the sulfinyl group's conformation relative to the benzene ring is a key structural feature. rsc.org The orientation of the S=O bond can be either syn or anti with respect to the methyl group on the ring. In cases of unsymmetrical substitution where the positions ortho to the sulfoxide are not sterically hindered (as in this compound), the energy difference between possible conformers can be very small. rsc.org This low energy barrier may lead to the presence of both conformers within the same crystal, a phenomenon that only single-crystal XRD can resolve. rsc.org

While specific crystallographic data for this compound is not publicly available, an analysis would yield key parameters. The data table below is illustrative of the typical crystallographic data obtained for a closely related unsymmetrically substituted aryl sulfoxide, such as a methyl tolyl sulfoxide, which would be expected to have similar structural characteristics.

Interactive Table 1: Illustrative Crystallographic Data for an Aryl Sulfoxide Compound

| Parameter | Example Value | Description |

| Formula | C₈H₁₀OS | The molecular formula of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides detailed information about the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 16.2 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 105°, γ = 90° | The angles between the axes of the unit cell. | |

| Volume (V) | 785 ų | The volume of a single unit cell. |

| Z Value | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.30 g/cm³ | The theoretical density of the crystal. |

| Bond Length (S=O) | ~1.50 Å | The distance between the sulfur and oxygen atoms of the sulfoxide group. |

| Bond Length (S-Csp²) | ~1.80 Å | The distance between the sulfur atom and the aromatic carbon. |

| Bond Length (S-Csp³) | ~1.78 Å | The distance between the sulfur atom and the methyl carbon. |

Note: This table is a representative example based on known data for similar aryl sulfoxide structures and is intended for illustrative purposes only.

The elucidation of such a structure would confirm the meta-substitution pattern and reveal the solid-state conformation, including the torsion angles between the phenyl ring and the C-S-C plane of the sulfoxide group.

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While X-ray diffraction provides unparalleled detail on the solid-state structure, a combination of other spectroscopic methods is essential for confirming the structure in solution and for providing a complete analytical profile. An integrated approach, using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensures a comprehensive and unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution.

¹H NMR would reveal the number of distinct proton environments. For this compound, one would expect to see a singlet for the ring's methyl group, a singlet for the sulfoxide's methyl group, and a complex multiplet pattern for the four protons on the aromatic ring, characteristic of a 1,3-disubstituted benzene.

¹³C NMR provides information on the different carbon environments. mdpi.com Due to the molecule's asymmetry, all eight carbon atoms are chemically non-equivalent and would produce eight distinct signals. docbrown.info The chemical shifts would distinguish between the two methyl carbons, the four aromatic CH carbons, and the two aromatic carbons directly bonded to the substituents. docbrown.info

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound would be the strong S=O stretching vibration. This band typically appears in the 950-1150 cm⁻¹ region for sulfoxides. nih.govresearchgate.net Other key signals would include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹), and C=C stretching vibrations within the aromatic ring (around 1450-1600 cm⁻¹). msu.edu

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, which can further confirm its structure. nih.gov The molecular ion peak would correspond to the mass of C₈H₁₀OS. Common fragmentation pathways for aryl sulfoxides include the cleavage of the bonds adjacent to the sulfur atom. libretexts.org This would likely result in fragment ions corresponding to the loss of a methyl group (M-15) or the loss of the methylsulfinyl radical (M-63).

The following table summarizes the expected key data from an integrated spectroscopic analysis.

Interactive Table 2: Integrated Spectroscopic Data for the Confirmation of this compound

| Technique | Parameter | Expected Observation/Value | Structural Significance |

| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H); ~2.7 ppm (s, 3H); 7.2-7.8 ppm (m, 4H) | Confirms two distinct methyl groups and a 1,3-disubstituted aromatic ring. |

| ¹³C NMR | Chemical Shift (δ) | ~21 ppm (ring CH₃); ~44 ppm (S-CH₃); 120-145 ppm (6 aromatic C) | Shows 8 distinct carbon environments, confirming asymmetry. |

| IR | Wavenumber (cm⁻¹) | ~1050 cm⁻¹ (strong) ; ~1475, 1580 cm⁻¹ (medium); 2900-3100 cm⁻¹ (medium) | Confirms S=O functional group ; aromatic C=C stretches; C-H stretches. |

| MS | Mass-to-charge (m/z) | 154 (M⁺) ; 139 (M-15); 91 (M-63) | Confirms molecular weight ; shows loss of CH₃; shows loss of ·SOCH₃. |

Note: The chemical shifts and m/z values are predicted based on data from analogous compounds and established spectroscopic principles. 's' denotes a singlet peak, and 'm' denotes a multiplet.

By combining the precise connectivity data from NMR, functional group identification from IR, and molecular weight/fragmentation information from MS, a definitive and comprehensive structural confirmation of this compound is achieved, complementing the detailed solid-state picture provided by X-ray diffraction.

Computational and Theoretical Investigations of 1 Methyl 3 Methylsulfinylbenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio methods solve the Schrödinger equation approximately to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT optimization is typically the first step in any computational analysis, aiming to find the molecule's most stable three-dimensional arrangement, known as the equilibrium geometry.

For 1-Methyl-3-methylsulfinylbenzene, this process involves selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p) or def2-QZVP). The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This optimized structure provides key data such as bond lengths, bond angles, and dihedral angles. Studies on the related methyl p-tolyl sulfoxide (B87167) have utilized functionals like B3LYP with dispersion corrections (B3LYP-D4) and the def2-QZVP basis set to achieve high accuracy. acs.orgaip.org A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). aip.org

Furthermore, potential energy surface scans can be performed by systematically changing specific dihedral angles, such as those corresponding to the rotation of the aryl-methyl group and the sulfoxide-methyl group, to determine the rotational barriers and identify the most stable conformer. aip.org

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: This table is an illustrative example of the data obtained from a DFT optimization and does not represent published results.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | 1.80 Å |

| S=O | 1.50 Å | |

| C-H (aryl) | 1.08 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-S-C | 97.0° |

| C-S=O | 106.0° | |

| Dihedral Angle | C-C-S-O | 120.0° |

Electronic Structure Analysis and Reactivity Descriptors

Once the geometry is optimized, DFT provides the electronic wavefunction, from which various reactivity descriptors can be calculated. These descriptors help predict how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. For aryl sulfoxides, the HOMO often exhibits significant character from the sulfur lone pair electrons. acs.org

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential onto the electron density surface of the molecule. It is a powerful tool for predicting reactivity, as it visualizes the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) signify electron-poor areas susceptible to nucleophilic attack. rsc.org For this compound, the MEP would likely show a region of high negative potential around the sulfoxide oxygen, indicating its role as a primary site for electrophilic interaction.

Table 2: Illustrative Reactivity Descriptors for this compound (Note: This table is an illustrative example of data derived from an electronic structure analysis and does not represent published results.)

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, which serve as experimental fingerprints of a molecule.

Theoretical Infrared and Raman Spectra

Vibrational spectroscopy is a key tool for identifying functional groups and confirming molecular structure. DFT calculations can predict the harmonic vibrational frequencies of a molecule. aip.org These frequencies correspond to the energy required for specific bond stretches, bends, and torsions. The calculated frequencies and their corresponding intensities can be used to generate theoretical Infrared (IR) and Raman spectra.

Due to the approximations in DFT and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. By comparing the theoretical spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule. For this compound, characteristic peaks would include the S=O stretching mode, C-S stretching, aromatic C-H stretching, and various modes associated with the tolyl and methyl groups.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure in solution. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method implemented within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org

The calculation is typically performed on the optimized geometry of the molecule, and the inclusion of a solvent model (e.g., the Polarizable Continuum Model, PCM) can improve the accuracy of the prediction by accounting for solvent effects. The calculated chemical shifts are then compared to experimental values to validate the proposed structure. rsc.org This is particularly useful for distinguishing between isomers, such as this compound and its ortho- and para- counterparts, as the electronic environment, and thus the chemical shift, of each nucleus is unique.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is an illustrative example and does not represent published results. Experimental data for the related p-tolyl methyl sulfoxide is available for comparison.)

| Carbon Atom | Theoretical Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C (ipso, -SOCH₃) | 145.0 | Data not available |

| C (ipso, -CH₃) | 140.0 | Data not available |

| C (aromatic) | 120-135 | Data not available |

| C (-SOC H₃) | 44.0 | Data not available |

| C (-C H₃) | 21.0 | Data not available |

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Profiles

To understand the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. TD-DFT calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

This analysis allows for the prediction of the wavelength of maximum absorption (λmax). For aromatic systems like this compound, the UV-Vis spectrum is typically dominated by π → π* transitions within the benzene (B151609) ring. The position and nature of the substituents (the methyl and methylsulfinyl groups) influence the energies of these transitions. TD-DFT calculations can also provide insight into more complex photophysical phenomena. For instance, studies on the related methyl p-tolyl sulfoxide have used TD-DFT to investigate the dynamics of pyramidal inversion at the sulfur atom in the excited state. aip.org

Computational Mechanistic Studies

Computational mechanistic studies are crucial for elucidating the reactivity and transformation of sulfoxides. These investigations provide insights into the electronic structure of transition states and the energetic favorability of various reaction pathways.

The characterization of transition states is fundamental to understanding the kinetics of reactions involving the sulfinyl group. For sulfoxides, reactions such as oxidation, reduction, and thermal rearrangements proceed through specific, high-energy transition state structures.

While specific transition state geometries for reactions of this compound have not been detailed in dedicated studies, research on general sulfoxide reactions offers valuable insights. For instance, the deoxygenation of sulfoxides to sulfides, often catalyzed by metal complexes, involves transition states where the S-O bond is weakened and interacts with the catalyst. wikipedia.org Similarly, in the reaction of arynes with sulfoxides, a key intermediate is a sulfur ylide, which is formed through a specific transition state. nih.gov The computational modeling of such reactions typically employs density functional theory (DFT) to locate and characterize the geometry and energy of these transient structures.

The accurate computational estimation of sulfur-oxygen (S-O) bond dissociation enthalpies (BDE) in sulfoxides has been a notable challenge. However, advanced computational methods have been shown to provide reliable results. For dialkyl sulfoxides, the M06-2X/aug-cc-pV(T+d)Z level of theory has been successful in predicting S-O BDEs that are in close agreement with experimental values when using an isodesmic oxygen transfer reaction. nih.gov This level of theory would likely be a suitable starting point for characterizing transition states involving S-O bond cleavage in this compound.

Table 1: Representative Computational Methods for Sulfoxide Reaction Studies

| Computational Method | Basis Set | Application |

| M06-2X | aug-cc-pV(T+d)Z | S-O Bond Dissociation Enthalpies nih.gov |

| B3LYP | 6-311G | Conformational Analysis acs.org |

| MP2 | 6-31+G | Conformational Analysis acs.org |

| HF | STO-3G, 3-21G* | Initial Conformational Studies acs.org |

This table is generated based on data from analogous compounds and represents common methods used in the field.

Exploring reaction pathways and determining their energy profiles are essential for predicting reaction outcomes and understanding mechanisms. For aryl sulfoxides, several reaction types are of interest, including oxidation to sulfones, reduction to sulfides, and rearrangements.

The presence of the methyl group at the meta position in this compound is expected to have a modest electronic effect on the reaction pathways centered at the sulfinyl group, but it could introduce subtle steric influences on the transition states and intermediates.

Conformational Analysis and Stereochemical Preferences

The stereochemistry of the sulfoxide group is a key feature, as the sulfur atom can be a stereocenter when the two attached organic groups are different. wikipedia.org This makes the conformational analysis of chiral sulfoxides like this compound particularly important.

Detailed computational and experimental studies on methyl phenyl sulfoxide have provided significant insights into its conformational preferences. acs.orgnih.gov Early studies at the HF/STO-3G and HF/3-21G* levels, as well as more advanced calculations using MP2/6-31+G* and B3LYP/6-311G*, have consistently shown that the most stable conformation is one where the S=O group is nearly coplanar with the phenyl ring. acs.org In this conformation, the torsional angle (φ), defined by the plane of the phenyl ring and the C-S-O plane, is predicted to be around 7°. acs.org

The conformation of highest torsional energy is predicted to be where the methyl group is nearly in the plane of the phenyl ring, corresponding to a torsional angle of approximately 110°. acs.org The stability of the preferred conformation is attributed to a favorable balance between the steric repulsion and the conjugation of the π systems. nih.gov

For this compound, it is expected that similar conformational preferences would hold. The methyl group on the phenyl ring is unlikely to dramatically alter the fundamental conformational landscape dominated by the interaction of the methylsulfinyl group with the aromatic ring. However, it may introduce minor variations in the precise torsional angles and the height of the rotational barrier.

Table 2: Calculated Conformational Data for Methyl Phenyl Sulfoxide

| Parameter | Computational Level | Calculated Value |

| Optimal Torsional Angle (φ) | HF/STO-3G, HF/3-21G | ~7° acs.org |

| Optimal Torsional Angle (φ) | MP2/6-31+G, B3LYP/6-311G* | Agreement with HF methods acs.org |

| Torsional Energy Barrier | B3LYP/6-31+G** | 18 kJ/mol acs.org |

| Highest Energy Conformation (φ) | Various QC Treatments | ~110° acs.org |

This data is for the analogous compound methyl phenyl sulfoxide and serves as a model for this compound.

Applications in Organic Synthesis and Catalysis

Synthetic Utility as a Molecular Building Block

Beyond its role as a transient chiral auxiliary, the 1-Methyl-3-methylsulfinylbenzene framework serves as a foundational building block for constructing more complex molecules, particularly those with biological activity. The m-tolyl group can be incorporated into a target structure, with the sulfoxide (B87167) either being retained or modified in subsequent synthetic steps.

An example of this utility is demonstrated in the development of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors. In a structure-activity relationship study, a piperazine (B1678402) derivative containing the m-tolyl group, specifically (R)-2-methyl-1-(m-tolyl)piperazine, was used as a key building block to synthesize a series of potential inhibitors. acs.org The sulfoxide moiety of a precursor was crucial for the initial synthetic steps, which involved the generation of an α-sulfinyl carbanion to form a new carbon-carbon bond. acs.org The resulting compounds, incorporating the m-tolyl group, were tested for their inhibitory potency, showcasing how this structural unit contributes to the final architecture of bioactive molecules. acs.org

| Precursor Moiety | Target Compound Class | Synthetic Step | Significance |

| m-tolyl | Monoacylglycerol Lipase (MAGL) Inhibitors | Used to synthesize (R)-2-methyl-1-(m-tolyl)piperazine, a key fragment for the final inhibitors. acs.org | Demonstrates the use of the m-tolyl group as a core structural component in medicinal chemistry. |

| Aryl Sulfoxide | β-Keto Sulfoxides | Reaction of the sulfoxide's α-anion with an ester. acs.org | The sulfoxide group facilitates C-C bond formation, acting as a versatile synthetic handle before potential removal or modification. |

Contributions to Catalytic Systems and Ligand Design

The contributions of this compound to catalytic systems are intrinsically linked to its function as a chiral ligand. While it may not always participate directly in the catalytic cycle's bond-breaking or bond-forming events, its coordination to a metal center or its role in organizing reactants through non-covalent interactions is critical for achieving enantioselectivity.

Its demonstrated ability to form highly organized, hydrogen-bonded crystal structures with other chiral molecules is a testament to its potential in ligand design. researchgate.netresearchgate.net This property is desirable for creating a well-defined chiral environment around a catalytic center. The structural information gleaned from X-ray analyses of its complexes, such as with BINOL and bis-β-naphthol, provides a rational basis for designing more complex bidentate or polydentate ligands where the m-tolyl sulfoxide unit is one of several coordinating groups. researchgate.netresearchgate.netacs.orgnih.gov These designed ligands can then be used in a variety of asymmetric catalytic reactions.

Although direct comparative studies on the catalytic efficiency of meta- versus para-tolyl methyl sulfoxide are not extensively documented in the cited literature, the choice of isomer can influence the stereochemical outcome of a reaction due to subtle differences in steric hindrance and electronic properties imparted by the position of the methyl group on the aromatic ring. aip.orgnih.gov The successful use of the meta-isomer in high-stakes applications like BINOL resolution confirms its status as a valuable component in the toolkit for asymmetric synthesis and catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-3-methylsulfinylbenzene, and how can reaction conditions be systematically optimized?

- Methodology : Focus on sulfoxidation of precursor 1-methyl-3-methylthio-benzene using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with transition metal catalysts (e.g., Ti(OiPr)₄). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize variables (temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) approach to maximize yield and purity .

- Key Parameters :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–40°C | 25°C |

| Solvent | Dichloromethane, Acetonitrile | Dichloromethane |

| Oxidant Equiv. | 1.0–1.5 | 1.2 |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign sulfinyl group signals (¹H NMR: δ 2.5–3.0 ppm for S=O adjacent CH₃; ¹³C NMR: δ 40–45 ppm for sulfinyl carbon) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify S=O stretching vibrations (~1030–1060 cm⁻¹) .

Q. How does this compound degrade under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Prepare solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV at 254 nm.

- Key Findings :

| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| pH 3, 60°C | 0.12 | 5.8 h |

| pH 7, 25°C | 0.002 | 346 h |

- Degradation is accelerated under acidic and high-temperature conditions due to sulfoxide reduction or disproportionation .

Advanced Research Questions

Q. What mechanistic pathways govern the sulfoxidation of 1-methyl-3-methylthio-benzene to form the sulfinyl derivative?

- Methodology :

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model transition states and intermediates.

- Compare experimental kinetic isotope effects (KIE) with computational predictions.

- Key Insight : The reaction proceeds via a two-step electrophilic oxidation mechanism, with a high-energy sulfenic acid intermediate .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology :

- Perform replicate solubility assays in solvents (water, DMSO, ethanol) using gravimetric and UV-Vis quantification.

- Apply statistical tools (e.g., Grubbs’ test) to identify outliers.

- Example Conflict : Reported solubility in water ranges from 0.5–2.1 mg/mL.

- Resolution : Variability arises from trace impurities (e.g., residual thioether); pre-purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Use molecular docking or molecular dynamics simulations to assess interactions with nucleophiles (e.g., amines, thiols).

- Validate models with experimental kinetic data (e.g., second-order rate constants).

- Application : Predict regioselectivity in derivatization reactions for drug discovery .

Data Contradiction Analysis

- Case Study : Conflicting reports on the compound’s melting point (87–92°C vs. 94–96°C).

- Resolution :

Verify purity via elemental analysis (C, H, S content).

Compare DSC (Differential Scanning Calorimetry) thermograms under identical heating rates (e.g., 5°C/min).

Trace impurities (e.g., unreacted thioether) lower observed melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.